5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine
Overview
Description
PYP8O8 is a liquid crystal compound with intriguing properties. It exhibits both crystal-like and liquid-like behaviors, depending on temperature. Liquid crystals are widely used in applications such as panel displays, organic electronics, and LC elastomer actuators due to their tunability and unique phase-dependent properties .
Molecular Structure Analysis
The compound consists of an octyl chain (C~8~H~17~) attached to a pyrimidine ring via a phenyl group (C~6~H~5~) with an octyloxy (C~8~H~17~O) substituent .
Physical and Chemical Properties Analysis
- Phase Transitions : PYP8O8 undergoes phase transitions in the following sequence: Crystalline → Smectic C → Smectic A → Nematic → Isotropic liquid .
- Anisotropy : PYP8O8 exhibits both mechanical and thermal anisotropy. The mechanical anisotropy is smaller than the thermal anisotropy in LC phases. The phonon mean-free path correlates with the structural anisotropy of the rigid core of the LC molecule .
Mechanism of Action
PYP8O8’s mechanism of action primarily relates to its liquid crystalline behavior. As temperature changes, it transitions through various phases (crystalline, smectic C, smectic A, nematic, and liquid). These phase transitions influence its optical, mechanical, and thermal properties. Understanding the relationship between its molecular structure and thermoelastic anisotropy is crucial for optimizing its performance in LC devices .
Properties
IUPAC Name |
2-(4-octoxyphenyl)-5-octylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLLSTYBZAIXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391381 | |
Record name | SBB059201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57202-50-3 | |
Record name | SBB059201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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